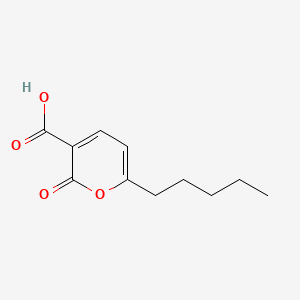

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

描述

BenchChem offers high-quality 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-oxo-6-pentylpyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCDSJNKGZMFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365107 | |

| Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27593-22-2 | |

| Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of 2 Oxo 6 Pentyl 2h Pyran 3 Carboxylic Acid Within the Pyranone Class

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid belongs to the pyrone or pyranone class of heterocyclic compounds. lookchem.com These molecules are characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl group. lookchem.com Specifically, it is a derivative of 2-pyrone (or α-pyrone), which is a lactone. lookchem.com The structure of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is distinguished by a pentyl group at the 6-position and a carboxylic acid group at the 3-position of the 2H-pyran-2-one core.

The presence of the carboxylic acid functionality and the lipophilic pentyl chain on the pyranone scaffold suggests a molecule with distinct chemical properties, potentially influencing its reactivity, solubility, and biological interactions. Its molecular formula is C11H14O4, and it has a molecular weight of 210.23 g/mol . google.com The compound is noted to have a melting point between 122-124 °C. lookchem.com

Table 1: Physicochemical Properties of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

| Property | Value |

| CAS Number | 27593-22-2 |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 122-124 °C |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Pyranone Carboxylic Acids

Research into pyranones dates back to the early 20th century, with significant interest in their synthesis and natural occurrence. The parent 2-pyrone can be synthesized by the decarboxylation of coumalic acid. wikipedia.org Over the decades, the focus expanded to include a wide array of substituted pyrones, driven by the discovery of their presence in numerous natural products with diverse biological activities, including antibiotic, antifungal, and cytotoxic effects. researchgate.net

The synthesis of pyranone carboxylic acids, in particular, has been an area of active investigation. Early methods often involved condensation reactions. More recent advances have introduced a variety of sophisticated synthetic strategies, including metal-catalyzed cross-coupling reactions, cycloadditions, and rearrangements to construct the pyranone ring with high regioselectivity and efficiency. mdpi.com For instance, gold-catalyzed cascade reactions involving propiolic acids have been developed to furnish 2-pyrones. mdpi.com The development of these synthetic methodologies has been crucial for accessing a wider range of pyranone derivatives for further study. iosrjournals.org

While the broader history of pyranone research is well-documented, the specific timeline for the discovery and initial synthesis of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is not prominently detailed in publicly available scientific literature, suggesting it may be a more recently synthesized or less-studied member of this class.

Current Research Significance and Future Trajectories for 2 Oxo 6 Pentyl 2h Pyran 3 Carboxylic Acid Studies

Established Synthetic Pathways for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid and Related Compounds

Traditional methods for synthesizing the 2H-pyran-2-one scaffold have been foundational in organic chemistry. These pathways often involve condensation and cyclization reactions, the transformation of carbohydrate-derived precursors, and thermal rearrangements.

Condensation reactions are a cornerstone of pyranone synthesis, typically involving the formation of a key intermediate that subsequently undergoes intramolecular cyclization (lactonization) to yield the heterocyclic ring.

Knoevenagel Condensation: The Knoevenagel condensation is a widely used method for forming 1-oxatrienes, which can then undergo a 6π-electrocyclization reaction to generate the 2H-pyran-2-one ring. nih.gov This tandem process can be viewed as a formal [3+3] cycloaddition. nih.gov The reaction typically involves an enal and a 1,3-dicarbonyl compound. nih.gov

Michael Addition and Dieckmann Condensation: A tandem sequence involving a Michael addition followed by a Dieckmann condensation represents another robust route. mdpi.com For instance, the synthesis of benzoisochromanones, which are related fused pyranone structures, can be achieved through the conjugate addition of a carbanion from an orsellinate ester to a chiral pyranone Michael acceptor, followed by an in-situ intramolecular Dieckmann cyclization. mdpi.comresearchgate.net

Base-Catalyzed Condensations: Various base-catalyzed or promoted reactions are employed. One such method involves the reaction of 1,2-allenyl ketones with acetates containing an electron-withdrawing group. nih.gov The mechanism proceeds through a Michael addition, followed by a C-C double-bond migration and subsequent lactonization to furnish the 2-pyrone derivatives. nih.gov

The general principle of these reactions involves the strategic assembly of a linear precursor containing the necessary carbon framework and functional groups (typically a keto-ester or a related species) that can cyclize to form the stable six-membered lactone ring of the pyranone.

A greener and more sustainable approach to pyranone synthesis involves the use of precursors derived from renewable resources, such as C6 aldaric acids. researchgate.net Aldaric acids are a class of polyfunctional C6 compounds that can be obtained from biomass. researchgate.net Research has demonstrated the viability of synthesizing pyrone moieties from these renewable starting materials, offering an environmentally conscious alternative to traditional petroleum-based synthetic routes. researchgate.net For example, 3-hydroxy-2-pyrone-6-carboxylic acid is a versatile chemical that can be readily prepared from aldaric acids. researchgate.net

Thermal methods, or pyrolysis, can also be used to induce the formation or rearrangement of pyranone rings. Studies on the thermochemistry of α-pyrone and its derivatives, such as pyran-2-thione, reveal that moderate heating can initiate pyrolytic conversion. nih.gov The primary step in the pyrolysis of pyran-2-thione is the cleavage of the C-O single bond, proceeding through an open-ring intermediate. nih.gov This suggests that thermally induced ring-opening and subsequent rearrangement or cyclization can be a pathway for the synthesis of substituted pyranones, although the relative ease of this transformation depends on the specific substituents and heteroatoms in the ring. nih.gov

Advanced and Green Synthetic Approaches for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to 2H-pyran-2-ones. These include novel catalytic systems and one-pot procedures that minimize waste and improve atom economy. nih.gov

The use of catalysts has revolutionized the synthesis of 2H-pyran-2-ones, enabling reactions under milder conditions with greater control and efficiency. bohrium.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the synthesis of functionalized 2H-pyran-2-ones. nih.govacs.org One successful protocol involves the NHC-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones. nih.govacs.orgorganic-chemistry.org This metal-free method offers a broad substrate scope and proceeds under mild conditions in a highly regioselective manner. nih.govacs.org

Transition Metal Catalysis:

Palladium: Palladium-catalyzed cross-coupling reactions are instrumental in modern pyranone synthesis. nih.gov A common strategy involves a Sonogashira coupling to prepare (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield the 2-pyrone core. nih.gov

Copper: Copper powder has been used as a catalyst in the microwave-assisted coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones to produce 2H-pyran-2-ones in good to high yields. researchgate.net

Ruthenium: Ruthenium complexes can catalyze three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) to provide pyranones. organic-chemistry.org The mechanism involves nucleophilic addition, intramolecular cyclization, and subsequent elimination. organic-chemistry.org

Here is an interactive table summarizing various catalytic strategies for the synthesis of 2H-pyran-2-one derivatives.

| Catalyst System | Reactants | Reaction Type | Key Features |

| N-Heterocyclic Carbene (NHC) | Alkynyl esters, Enolizable ketones | [3+3] Annulation | Metal-free, mild conditions, high regioselectivity. nih.govacs.org |

| PdCl₂(PPh₃)₂ / CuI | (Z)-2-alken-4-ynoates | Electrophilic Cyclization | Two-step approach via Sonogashira coupling. nih.gov |

| Copper Powder | β-Bromo-α,β-unsaturated carboxylic acids, 1,3-Diketones | Coupling-Cyclization | Microwave-assisted, good yields. researchgate.net |

| Ruthenium Complex | Acrylic acids, Ethyl glyoxylate, p-Toluenesulfonamide | Three-Component Cascade | Efficient cascade process. organic-chemistry.org |

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time, solvents, and resources. nih.gov Several such procedures have been developed for pyranone analogues.

From β-Chlorovinyl Ketones: A facile one-pot synthesis of highly functionalized pyranone derivatives can be accomplished from β-chlorovinyl ketones and imino esters. acs.orgacs.org The reaction proceeds via a sequence of direct conjugate addition, elimination, and lactonization, often in good to excellent yields. acs.orgacs.org

From 2-Furfural Derivatives: An elegant one-pot method prepares enantioenriched pyranones from 2-furfurals. nih.gov The process involves a catalytic asymmetric alkylation to form furyl zinc alkoxide intermediates, which are then oxidized using N-Bromosuccinimide (NBS) to trigger an Achmatowicz rearrangement, furnishing the pyranone products with high enantioselectivity. nih.gov

Multicomponent Reactions: A one-pot synthesis of various 2H-pyran-2-one derivatives can be achieved from simple precursors like methyl ketones, N,N-dimethylformamide dimethyl acetal, and N-acylglycines in acetic anhydride. researchgate.net

The following table provides an overview of selected one-pot synthetic procedures for pyranone analogues.

| Starting Materials | Key Reagents/Conditions | Reaction Type | Product Features |

| β-Chlorovinyl ketones, Imino esters | LiHMDS (base) | Conjugate addition/Elimination/Lactonization | Highly functionalized pyranones. acs.orgacs.org |

| 2-Furfural derivatives, Organozinc reagents | (-)-MIB (catalyst), NBS (oxidant) | Asymmetric alkylation/Achmatowicz reaction | Enantioenriched pyranones. nih.gov |

| Methyl ketones, DMF-DMA, N-Acylglycines | Acetic anhydride, Heat | Multicomponent Condensation/Cyclization | Substituted 3-benzoylamino-2H-pyran-2-ones. researchgate.net |

Considerations for Large-Scale and Industrial Production of Pyranone Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of pyranone derivatives necessitates a focus on efficiency, cost-effectiveness, safety, and environmental impact. Several key factors are paramount in this scale-up process.

Catalyst and Reagent Selection: The choice of catalysts and reagents is critical. For industrial applications, heterogeneous catalysts are often preferred over their homogeneous counterparts due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov This reduces waste and operational costs. For instance, the use of nanocatalysts, such as titanium chloride bound to kaolin, has been explored for the synthesis of pyran derivatives, offering high stability and reusability. nih.gov Similarly, developing processes that avoid moisture- and air-sensitive reagents is crucial for operational simplicity and safety on an industrial scale. acs.org

Process Optimization: Reaction conditions must be optimized for large-scale batches. This includes minimizing reaction times, reducing the number of synthetic steps (e.g., through domino or one-pot reactions), and operating at moderate temperatures and pressures to reduce energy consumption. acs.orggoogle.com For example, the ammonolysis step in the production of a related pyridinone from a pyranone intermediate is preferably carried out between 100°C and 150°C under 5 to 15 bars of ammonia (B1221849) pressure, conditions that are manageable in an industrial setting. google.com

Feedstock and Green Chemistry: A significant consideration for sustainable industrial production is the use of renewable feedstocks. Green chemistry approaches, such as the synthesis of pyrone moieties from C6 aldaric acids (derived from renewable resources), are being investigated. researchgate.netresearcher.life These methods aim to replace traditional petroleum-based starting materials. Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a key goal in green industrial processes. nih.gov

Downstream Processing: The isolation and purification of the final product represent a substantial portion of production costs. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective than chromatography. For example, 2,3,5-(4H)-trimethyl 4-pyranone can be purified by recrystallization in solvents like hexane (B92381) or heptane. google.com The development of processes where the product precipitates from the reaction mixture simplifies isolation. google.com

| Factor | Industrial Consideration | Example/Strategy |

| Catalysis | Catalyst recovery and reuse, stability, cost. | Use of heterogeneous catalysts (e.g., nanocatalysts); avoiding expensive or toxic metal catalysts. nih.gov |

| Reaction Design | Process efficiency, energy consumption, safety. | One-pot or domino reactions to reduce steps; moderate temperatures and pressures. acs.orggoogle.com |

| Starting Materials | Cost, availability, sustainability. | Utilization of renewable feedstocks like aldaric acids. researchgate.netresearcher.life |

| Purification | Cost, efficiency, solvent waste. | Purification by crystallization instead of chromatography; simplifying isolation procedures. google.com |

Regioselectivity and Stereocontrol in the Synthesis of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid Analogues

Achieving high levels of regioselectivity and stereocontrol is a central challenge in the synthesis of complex molecules, including analogues of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid. The substitution pattern on the pyranone ring significantly influences its chemical and biological properties, making controlled synthesis essential.

Regioselectivity: This refers to the control of where new substituents attach to the pyranone core. Many modern synthetic methods offer high regioselectivity. For example, N-heterocyclic carbene (NHC) catalysis in the formal [3+3] annulation of alkynyl esters with enolizable ketones provides functionalized 2H-pyran-2-ones in a highly regioselective manner. organic-chemistry.org Similarly, palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization furnishes 6-alkyl-2H-pyran-2-ones with high selectivity for the pyranone over the isomeric furanone. nih.gov

Stereocontrol: This involves controlling the three-dimensional arrangement of atoms, particularly at chiral centers. For pyranone-containing natural products, such as the pyrone diterpenes, stereocontrol is critical. nih.gov Strategies often rely on radical-based chemistry, which can exhibit unique stereo- and chemoselectivity. nih.gov For instance, a diastereoselective Tsuji-allylation has been used to set a key stereocenter in the synthesis of subglutinols A and B. nih.gov The use of brominated 2-pyrones as dienes in Diels-Alder reactions is another powerful technique, as these reactions often proceed with good stereocontrol to form complex polycyclic structures. nih.gov

The table below summarizes selected methods and their effectiveness in controlling molecular architecture.

| Method | Type of Control | Description | Reference |

| Radical Cross Coupling | Stereocontrol | Enables late-stage diversification to access epimers with complete stereocontrol. | nih.gov |

| Diels-Alder Cycloaddition | Stereocontrol | Brominated 2-pyrones react as ambident dienes with excellent stereochemical outcomes. | nih.gov |

| NHC-Catalyzed Annulation | Regioselectivity | A formal [3+3] annulation that proceeds with high regioselectivity to form the 2H-pyran-2-one ring. | organic-chemistry.org |

| Pd-Catalyzed Coupling/Lactonization | Regioselectivity | A two-step synthesis of 6-alkyl-2-pyrones that produces high ratios of the desired pyranone product. | nih.gov |

Derivatization Strategies for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

The functional groups of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid—the carboxylic acid, the pyranone ring, and the pentyl chain—offer multiple sites for chemical modification. Derivatization is a key strategy for creating analogues with potentially new or enhanced properties.

Carboxylic Acid Group Modification: The carboxylic acid at the C3 position is a prime site for derivatization. Standard organic transformations can be employed:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a wide range of esters.

Amidation: Coupling with primary or secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces the corresponding amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can be further functionalized.

Pyranone Ring Functionalization: The pyranone ring itself can be a target for modification.

Cross-Coupling Reactions: Halogenated pyrone precursors can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce new aryl or alkyl groups at various positions on the ring. organic-chemistry.orgnih.gov An electrophilic pyrone derivative can be coupled with a variety of nucleophiles. organic-chemistry.org

Amination: In related systems, a methylthio group at the C4 position can be displaced by secondary amines to introduce new amino functionalities. researchgate.net This strategy could potentially be adapted for analogues of the target compound.

Cycloaddition Reactions: The diene system of the pyranone ring can participate in Diels-Alder reactions, leading to the formation of bicyclic lactones, which can serve as intermediates for more complex structures. nih.gov

Pentyl Chain Modification: While less common, the pentyl group at the C6 position could be modified, typically by starting with a functionalized alkyl chain in the initial synthesis. For example, using a starting material with a terminal double bond or a protected hydroxyl group on the pentyl chain would allow for post-synthesis modifications like epoxidation, dihydroxylation, or further coupling reactions.

The following table outlines potential derivatization reactions at each key position of the molecule.

| Position | Functional Group | Potential Reaction | Resulting Derivative Class |

| C3 | Carboxylic Acid | Esterification | Esters |

| C3 | Carboxylic Acid | Amidation | Amides |

| Pyranone Ring | C-H/C-X (Halogen) | Cross-Coupling | Substituted Pyranones |

| Pyranone Ring | Diene | Diels-Alder Reaction | Bicyclic Lactones |

| C6 | Pentyl Chain | Functionalization (via precursor) | Alcohols, Epoxides, etc. |

Transformations Involving the Pyranone Ring System

The 2H-pyran-2-one ring is a versatile heterocyclic scaffold. Its conjugated diene system, embedded within a lactone, gives it a unique electronic character, allowing it to function as a diene in cycloaddition reactions and presenting multiple sites for nucleophilic and electrophilic attack. researchgate.net

Diels-Alder Cycloaddition Reactions of 2-Pyrones

As a class of compounds, 2-pyrones are recognized as electron-deficient dienes, a characteristic that makes them valuable partners in Diels-Alder reactions. researchgate.net These reactions provide a powerful method for the synthesis of complex carbocyclic and bicyclic structures. The reactivity of the 2-pyrone system, such as that in 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid, allows it to participate in both normal and inverse-electron-demand Diels-Alder cycloadditions.

In a typical reaction, the 2-pyrone acts as the diene component, reacting with a dienophile to form a bicyclic lactone adduct. This intermediate is often unstable and can undergo a subsequent retro-Diels-Alder reaction, extruding carbon dioxide to yield a substituted 1,3-cyclohexadiene. uni-regensburg.de The aromatic character and electron-deficient nature of 2-pyrones mean they can be reluctant dienes, but their reactivity can be tuned by substituents on the ring and the electronic properties of the dienophile. clockss.org

The versatility of the Diels-Alder reaction with 2-pyrones is highlighted by the range of dienophiles that can be employed, from electron-rich alkenes and enol ethers to electron-poor acetylenes. researchgate.netresearchgate.net The development of catalytic asymmetric variants has further expanded the synthetic utility of this reaction, enabling the construction of chiral bicyclic building blocks with high stereocontrol. clockss.org

Table 1: Examples of Diels-Alder Reactions with 2-Pyrone Systems

This table summarizes general findings for the 2-pyrone class, which are applicable to the title compound.

| Diene System | Dienophile Type | Reaction Type | Product Type | Reference |

| 2-Pyrone | Electron-rich alkene (e.g., enol ether) | Normal-electron-demand | Bicyclic lactone, then cyclohexadiene | researchgate.net |

| 2-Pyrone | Electron-poor alkyne | Normal-electron-demand | Substituted benzene (B151609) (after CO₂ loss) | nih.gov |

| Electron-deficient 2-pyrone | Electron-unbiased styrene/indene | Inverse-electron-demand (IEDDA) | Bridged bicyclic lactone | researchgate.net |

| 3,5-Dibromo-2-pyrone | Electron-rich or -poor dienophiles | Ambiphilic | Bicycloadduct | researchgate.net |

| 3-Hydroxy-2-pyrone | N-methylmaleimide | Asymmetric (organocatalyzed) | Optically active bicyclic lactone | clockss.org |

Nucleophilic and Electrophilic Reactivity of the Pyranone Core

The 2H-pyran-2-one ring exhibits a dualistic nature in its reactivity towards nucleophiles and electrophiles. clockss.org The distribution of electron density around the ring dictates the sites of reaction.

Electrophilic Reactivity: The pyranone ring possesses aromatic character, which is demonstrated by its propensity to undergo electrophilic substitution reactions, primarily at the electron-rich C-3 and C-5 positions. clockss.org Reactions such as nitration, sulfonation, and halogenation have been shown to occur selectively at these sites in various 2-pyrone derivatives.

Nucleophilic Reactivity: Conversely, the conjugated system, which includes the electron-withdrawing carbonyl group, renders the C-2, C-4, and C-6 positions electrophilic and thus susceptible to nucleophilic attack. clockss.orgimist.ma The attack of a nucleophile at these positions often initiates a cascade of reactions, most commonly leading to the opening of the lactone ring. researchgate.net The resulting acyclic intermediate can then undergo rearrangement or recyclize to form a variety of new heterocyclic or carbocyclic systems. For example, reaction with nitrogen-based nucleophiles like ammonia, amines, or hydrazines can transform the pyranone ring into pyridones, pyrazoles, or pyridazines. clockss.orgimist.ma

Table 2: Nucleophilic Transformations of the 2-Pyrone Ring

This table summarizes general findings for the 2-pyrone class, which are applicable to the title compound.

| Nucleophile | Position(s) of Attack | Resulting Transformation | Product Class | Reference |

| Ammonia / Primary Amines | C-2, C-6 | Ring-opening and recyclization | Substituted Pyridones | clockss.orgresearchgate.net |

| Hydrazine | C-2, C-6 | Ring-opening and recyclization | Pyridazines or Pyrazoles | clockss.orgresearchgate.net |

| Hydroxylamine | C-2 | Ring-opening and recyclization | Isoxazoles | imist.maresearchgate.net |

| Carbon Nucleophiles (e.g., Grignard) | C-6, C-4 | Ring-opening or addition | Acyclic keto-acids or addition products | clockss.org |

| o-Phenylenediamine | C-2, C-4 (with acyl group at C-3) | Condensation and cyclization | Benzodiazepines / Benzimidazoles | imist.ma |

Other Pericyclic and Rearrangement Reactions

Beyond the well-known Diels-Alder reaction, the 2-pyrone scaffold can participate in other pericyclic and rearrangement reactions. One of the most significant is the retro-Diels-Alder (rDA) reaction , which is essentially the reverse of its formation. rsc.org In many cases, the initial bicyclic adduct formed during a Diels-Alder reaction is thermally labile and readily loses a small molecule like CO₂ in an rDA process to generate a more stable product. rsc.org Theoretical studies on partially saturated 2-pyrones show that this process can proceed in a concerted or stepwise manner depending on the solvent and substitution pattern. rsc.org

Photochemical reactions also provide pathways for the rearrangement of pyrone systems. For instance, irradiation of 4H-pyran-4-ones, isomers of 2-pyrones, has been shown to yield 2H-pyran-2-ones, indicating the potential for photoisomerization within this class of heterocycles. rsc.org

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid at the C-3 position of the title compound provides a reactive handle for a host of derivatization reactions, primarily involving nucleophilic acyl substitution.

Esterification Reactions of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

The conversion of the carboxylic acid group to an ester is a fundamental transformation in organic synthesis. For a substrate like 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid, several standard methods are applicable.

The most common method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods can be employed, particularly when the substrate is sensitive to strong acidic conditions. One such method involves the deprotonation of the carboxylic acid with a mild base to form a carboxylate anion. This nucleophilic carboxylate can then react with a primary alkyl halide (e.g., methyl iodide) via an S_N2 reaction to form the corresponding methyl ester. youtube.com Another highly effective, albeit specialized, reagent is diazomethane (B1218177), which reacts rapidly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. youtube.com

Table 3: General Methods for the Esterification of Carboxylic Acids

| Method | Reagents | Mechanism | Key Features | Reference |

| Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Equilibrium-driven; requires excess alcohol or water removal. | chemguide.co.ukmasterorganicchemistry.com |

| S_N2 with Alkyl Halide | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R'-X) | S_N2 | Works well for primary halides; avoids strong acid. | youtube.com |

| Reaction with Diazomethane | Diazomethane (CH₂N₂) | Nucleophilic attack followed by N₂ loss | High yield, clean reaction for methyl esters; diazomethane is toxic and explosive. | youtube.com |

| Amide Acetal Method | N,N-Dialkylformamide acetal | Formation of reactive intermediate | Mild, basic conditions; useful for sterically hindered acids. | lookchem.com |

Amidation and Other Carboxyl Group Derivatizations

The formation of an amide from a carboxylic acid and an amine is another key transformation. However, the direct reaction between a carboxylic acid and an amine is often problematic. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.com

To overcome this, the carboxylic acid must first be "activated." A widely used method involves coupling agents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides. youtube.com DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, as the DCC portion becomes a good leaving group (dicyclohexylurea), which is readily attacked by the amine nucleophile to form the desired amide. youtube.com

Another common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride . This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts rapidly and irreversibly with amines, even at low temperatures, to produce the corresponding amide in high yield. nih.gov

Table 4: General Methods for the Amidation of Carboxylic Acids

| Method | Reagents | Mechanism | Key Features | Reference |

| Carbodiimide Coupling | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Activation to O-acylisourea, then nucleophilic attack | Widely used, mild conditions; forms an insoluble urea (B33335) byproduct. | youtube.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | Formation of acid chloride, then nucleophilic acyl substitution | Highly effective and general; two-step process, generates HCl. | nih.gov |

| Amine Surrogates | e.g., α-oxo ketene-N,S-acetals, K₂CO₃ catalyst | Base-catalyzed C-N bond cleavage and transfer | Novel method avoiding direct use of volatile amines. | rsc.org |

Decarboxylation Processes of Pyranone Carboxylic Acids

The decarboxylation of pyranone carboxylic acids, particularly those with a carboxylic acid group at the 3-position, is a notable transformation. This reactivity is analogous to that of β-keto acids, where the loss of carbon dioxide is facilitated by the electronic arrangement of the molecule. The decarboxylation of 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid is not extensively documented in dedicated studies; however, the mechanism can be inferred from studies on structurally similar compounds.

The process is generally understood to proceed through a cyclic transition state, especially upon heating. masterorganicchemistry.com The presence of the carbonyl group at the 2-position is crucial, as it enables the formation of a six-membered ring in the transition state, which lowers the activation energy for the cleavage of the C-C bond of the carboxylic acid group. masterorganicchemistry.com This concerted mechanism results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form, in this case, a substituted 2-pyrone.

Research on related pyrone derivatives provides insight into the conditions that promote decarboxylation. For instance, studies on 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid have shown that decarboxylation can be achieved by refluxing in an acidic aqueous medium. rsc.org The reaction rate is sensitive to temperature, with higher temperatures accelerating the process. rsc.org However, elevated temperatures can also lead to the degradation of the pyrone ring itself. rsc.org

In a similar vein, the decarboxylation of 2-pyridone-3-carboxylic acids, which are nitrogen-containing analogues of pyrones, has been successfully carried out using potassium carbonate in toluene (B28343) at reflux temperatures. nih.govresearchgate.net This suggests that both acidic and basic conditions can facilitate the removal of the carboxyl group, likely by influencing the protonation state of the carboxylic acid and the stability of the intermediates.

The general conditions for the decarboxylation of pyranone carboxylic acids are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| β-Keto Acids (general) | Heating | Ketone, CO2 | masterorganicchemistry.com |

| 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid | Reflux in acidic aqueous media | 3-Hydroxy-2-pyrone | rsc.org |

| 2-Pyridone-3-carboxylic acid | Potassium carbonate, Toluene, Reflux | 2-Pyridone | nih.govresearchgate.net |

Stability and Degradation Pathways of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

The stability of 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid is intrinsically linked to the chemical integrity of the 2-pyrone ring system. While the compound is stable under standard conditions, it is susceptible to degradation under certain thermal and chemical stresses.

As observed with related pyrones, high temperatures can be a primary driver of degradation. In the context of decarboxylation studies of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, it was noted that prolonged heating at elevated temperatures (e.g., 130°C) resulted in the degradation of the 2-pyrone ring. rsc.org This suggests that the lactone functionality of the pyrone ring can undergo further reactions, such as hydrolysis or ring-opening, under harsh conditions.

The presence of strong bases can also lead to the decomposition of the pyrone ring. Experiments involving the attempted decarboxylation of a pyrone derivative in the presence of sodium hydroxide (B78521) at temperatures between 80-100°C resulted in substantial decomposition of the substrate. rsc.org This is likely due to the base-catalyzed hydrolysis of the ester (lactone) bond, leading to ring-opened products that may be unstable and prone to further reactions.

The degradation of 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid can be expected to follow similar pathways. The primary degradation routes would likely involve:

Thermal Decomposition: At sufficiently high temperatures, beyond what is necessary for decarboxylation, the pyrone ring itself can undergo fragmentation or polymerization.

Hydrolysis: Under either acidic or basic conditions, the lactone can be hydrolyzed to form a corresponding hydroxy carboxylic acid, which may exist in equilibrium with the parent lactone or undergo further transformations.

The table below outlines the potential degradation behavior based on studies of related compounds.

| Condition | Effect on Pyrone Ring | Potential Degradation Products | Reference |

| High Temperature (e.g., >130°C) | Ring degradation | Fragmentation or polymerization products | rsc.org |

| Strong Base (e.g., NaOH, heat) | Ring decomposition | Ring-opened hydroxy acids and their subsequent degradation products | rsc.org |

Structural Elucidation and Analytical Characterization of 2 Oxo 6 Pentyl 2h Pyran 3 Carboxylic Acid

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular architecture of "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid."

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Although specific experimental data for "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid" is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known chemical shifts of similar 6-alkyl-2-oxo-2H-pyran-3-carboxylic acid derivatives. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pentyl group, the pyran ring, and the carboxylic acid. The terminal methyl group (CH₃) of the pentyl chain would likely appear as a triplet, while the methylene (B1212753) groups (CH₂) would present as multiplets. The protons on the pyran ring would have characteristic chemical shifts, and the acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the pyranone and carboxylic acid moieties, the olefinic carbons of the pyran ring, and the aliphatic carbons of the pentyl side chain. The chemical shifts of these carbons provide critical information for confirming the carbon skeleton of the molecule. researchgate.net

Predicted NMR Data for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |

| Pyranone Carbonyl (C=O) | - | 160.0 - 165.0 |

| Pyran Ring Olefinic CH | 6.0 - 8.5 (m) | 100.0 - 150.0 |

| Pentyl Chain (CH₂, CH₃) | 0.8 - 2.5 (m) | 14.0 - 40.0 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural elucidation. For "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid," with a molecular formula of C₁₁H₁₄O₄, the expected molecular weight is approximately 210.23 g/mol . researchgate.netechemi.com

Electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak (M⁺) at m/z 210. Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org For α-pyrones, a characteristic fragmentation is the loss of CO₂ (M-44). researchgate.net The fragmentation of the pentyl chain would also produce a series of peaks separated by 14 mass units (CH₂).

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Significance |

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 193 | [M - OH]⁺ | Loss of hydroxyl group from carboxylic acid |

| 166 | [M - CO₂]⁺ | Loss of carbon dioxide from the pyrone ring |

| 165 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| Various | [M - CnH2n+1]⁺ | Fragmentation of the pentyl side chain |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectroscopyonline.com The IR spectrum of "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid" is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double (C=C) bonds.

The presence of the carboxylic acid would be indicated by a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1730 cm⁻¹. spectroscopyonline.com The α,β-unsaturated lactone (pyrone) ring would exhibit a C=O stretching vibration at a slightly lower frequency, likely in the 1680-1720 cm⁻¹ range, and C=C stretching bands around 1600-1650 cm⁻¹. The C-H stretching vibrations of the pentyl group would appear in the 2850-3000 cm⁻¹ region. A study on the similar compound, 2-oxo-octanoic acid, showed comparable vibrational modes for the carboxylic acid and alkyl chain functional groups. rsc.org

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Pyrone C=O | Stretch | 1680 - 1720 |

| C=C | Stretch | 1600 - 1650 |

| C-O | Stretch | 1210 - 1320 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid" from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid". Reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach for separating carboxylic acids and pyrone derivatives. libretexts.orghelixchrom.com

A typical mobile phase for the analysis of such compounds would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. libretexts.org The pH of the mobile phase is a critical parameter for controlling the retention of the carboxylic acid group. Detection is often performed using a UV detector, as the pyrone ring system exhibits strong UV absorbance. helixchrom.com This method can be validated for linearity, accuracy, and precision to enable reliable quantification of the compound.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV-Vis (e.g., at the λmax of the pyrone chromophore) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of "2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid," derivatization is often necessary to increase its volatility and thermal stability. A common derivatization method is esterification of the carboxylic acid group, for instance, by converting it to its methyl or ethyl ester.

The derivatized compound can then be separated on a suitable GC column, typically a non-polar or medium-polarity column. The mass spectrometer provides both qualitative data for identification based on the fragmentation pattern and quantitative data based on the peak area. A study on the related compound, 6-pentyl-α-pyrone, demonstrated the effectiveness of GC-MS for its identification, showing a clear chromatographic peak and a mass spectrum consistent with its structure. researchgate.net

Typical GC-MS Parameters

| Parameter | Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization | Electron Ionization (EI) |

| Detection | Mass Spectrometer (scanning or SIM mode) |

X-ray Crystallography for Three-Dimensional Structural Insights

While specific crystallographic data for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is not widely published in publicly accessible literature, the analysis of a suitable single crystal would yield critical structural parameters. The process involves diffracting X-rays off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. This pattern is then mathematically deconstructed to generate a model of the atomic arrangement.

For a compound like 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid, X-ray analysis would be expected to confirm the planarity of the pyran-2-one ring and determine the conformation of the pentyl chain and the orientation of the carboxylic acid group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be elucidated, providing insight into the solid-state stability of the compound.

Illustrative Crystallographic Data Table

Below is an example of the type of data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₁H₁₄O₄ |

| Formula Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Note: The values in this table are illustrative for the class of compound and not experimentally determined data for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid.

Other Advanced Analytical Techniques for Characterization

Beyond X-ray crystallography, a suite of other analytical techniques is essential for the full characterization of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid, particularly for confirming its structure and purity in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the protons on the pyran ring, the pentyl chain, and the acidic proton of the carboxylic acid, which would typically appear as a broad singlet at a downfield chemical shift (e.g., >10 ppm). libretexts.org

¹³C NMR would reveal the number of unique carbon atoms in the molecule. Characteristic signals would be expected for the carbonyl carbons of the pyranone and carboxylic acid moieties, the sp²-hybridized carbons of the pyran ring, and the sp³-hybridized carbons of the pentyl chain. libretexts.org

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₄O₄. researchgate.net The fragmentation pattern observed in the mass spectrum would also offer structural clues, for instance, showing the loss of the pentyl group or the carboxylic acid function. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of both the pyranone and the carboxylic acid, and C-H stretches of the pentyl chain.

Illustrative Spectroscopic Data Table

The following table provides an example of the expected data from these analytical techniques.

| Technique | Data Type | Illustrative Value / Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~10-12 (br s, 1H, COOH), signals for pyran ring protons, and signals for pentyl chain protons (CH₂, CH₃). |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~160-180 (C=O, carboxylic acid and pyranone), signals for sp² carbons in the pyran ring, and signals for sp³ carbons in the pentyl chain. |

| HRMS | m/z [M+H]⁺ | Calculated for C₁₁H₁₅O₄⁺: 211.0965; Found: Value. |

| IR | Wavenumber (cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1720-1680 (C=O stretch, pyranone and carboxylic acid), ~2950-2850 (C-H stretch). |

Note: The values in this table are illustrative and based on typical ranges for the respective functional groups. They are not experimentally determined data for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid.

Biological Activities and Medicinal Chemistry Research on 2 Oxo 6 Pentyl 2h Pyran 3 Carboxylic Acid and Its Analogues

Antimicrobial and Antifungal Potentials of Pyranone Derivatives

Pyranone derivatives have emerged as significant agents in the fight against microbial and fungal pathogens, demonstrating a range of inhibitory and disruptive activities. Their potential as eco-friendly biopesticides and novel antimicrobial agents is an active area of research.

Efficacy Against Plant Pathogenic Fungi by 6-Pentyl-2H-Pyran-2-one

6-Pentyl-2H-pyran-2-one (6PP), a volatile organic compound produced by several species of the fungus Trichoderma, has demonstrated potent antifungal properties against a wide array of plant pathogens. frontiersin.orgnih.gov This activity is a key factor in the biocontrol capabilities of Trichoderma species. mdpi.com Research has shown that 6PP effectively inhibits the growth and development of numerous economically important phytopathogenic fungi, making it a promising candidate for agricultural applications. frontiersin.orgnih.gov

The compound disrupts fungal growth, spore germination, and pathogen development. nih.govmdpi.com For instance, 6PP significantly inhibits the growth and sporangial germination of Peronophythora litchii, the pathogen responsible for litchi downy blight, causing severe cellular and intracellular damage. acs.orgnih.gov In studies against Cylindrocarpon destructans, a cause of root rot, 6PP was identified as a key active metabolite that disturbs the fungus's metabolic homeostasis, particularly amino acid metabolism. nih.gov The compound has also shown high efficiency against Magnaporthiopsis maydis, the pathogen causing late wilt disease in maize. mdpi.com Furthermore, at certain concentrations, 6PP can reduce the production of harmful mycotoxins by fungi such as Fusarium oxysporum. frontiersin.orgnih.gov Its broad-spectrum activity has been documented against a variety of other pathogens, including Botrytis cinerea and Alternaria brassicicola. frontiersin.org

Table 1: Antifungal Activity of 6-Pentyl-2H-pyran-2-one (6PP) Against Various Plant Pathogens

| Pathogen | Disease Caused | Observed Effect of 6PP | Reference |

|---|---|---|---|

| Peronophythora litchii | Litchi Downy Blight | Inhibition of growth and sporangial germination; cellular destruction. | acs.orgnih.gov |

| Cylindrocarpon destructans | Root Rot (e.g., in Panax notoginseng) | Disturbance of metabolic homeostasis and amino acid metabolism; induction of autophagy. | nih.gov |

| Magnaporthiopsis maydis | Maize Late Wilt | High antifungal efficiency; improved plant biomass and reduced symptoms when used as a seed coating. | mdpi.com |

| Fusarium oxysporum | Fusarium Wilt | Inhibition of growth and reduction of fusaric acid production. | frontiersin.orgnih.gov |

| Sclerotinia sclerotiorum, Cronartium ribicola, Verticillium dahliae | Various Plant Diseases | Broad-range antifungal activity. | mdpi.com |

| Penicillium species | Blue and Green Molds | Antifungal activity. | acs.org |

Anti-Virulence Mechanisms, Including YopH Targeting

The investigation into anti-virulence therapies aims to disarm pathogens rather than kill them, which may reduce the pressure for resistance development. mdpi.com YopH, a protein tyrosine phosphatase, is a critical virulence factor for Yersinia species, allowing the bacteria to evade the host's immune response by dephosphorylating key proteins in signal transduction pathways of immune cells like neutrophils. nih.govnih.gov YopH targets signaling hubs, including the SLP-76/Vav/PLCγ2 axis, to inhibit calcium response and impair neutrophil function. nih.govnih.gov While a variety of chemical classes have been explored as YopH inhibitors, including salicylic (B10762653) acid derivatives and chalcones, the direct targeting of YopH by pyranone derivatives is not extensively documented in current research. nih.gov

However, related compounds have shown anti-virulence activity through other mechanisms. For example, furanone derivatives, which are structurally similar to pyranones, can act as quorum sensing (QS) inhibitors. mdpi.com By interfering with QS, these compounds can disrupt the expression of virulence factors in bacteria like Pseudomonas aeruginosa with minimal impact on bacterial growth. mdpi.com

Modulation of TOR Pathway in Fungal Pathogenesis

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular regulator that governs growth, metabolism, and survival in eukaryotes, including fungi. mdpi.comnih.gov This pathway is essential for the growth and pathogenicity of many plant pathogenic fungi. mdpi.commdpi.com Research indicates that pyranone derivatives can modulate this critical pathway.

Studies on Peronophythora litchii revealed that 6-pentyl-2H-pyran-2-one (6PP) significantly alters the expression of TOR pathway-related genes. mdpi.comnih.gov Specifically, 6PP treatment led to the upregulation of genes such as PlCytochrome C and the transcription factor PlYY1, while down-regulating negative regulators of the pathway. mdpi.comnih.gov The research suggests that the 6PP-mediated activation of PlYY1 expression positively regulates TOR-related responses that ultimately influence the vegetative growth and virulence of P. litchii. mdpi.comnih.gov This modulation of the TOR pathway appears to be a key part of how 6PP inhibits the pathogen's life cycle, including vegetative growth, sporulation, and pathogenesis. nih.govmdpi.com In other fungi, such as Ustilaginoidea virens, the inhibition of the TOR pathway through other means has been shown to reduce cell growth, conidiation, and pathogenicity, highlighting its importance as a potential target for antifungal agents. mdpi.comnih.gov

Anticancer Research and Cytotoxic Investigations

Derivatives of the pyranone and coumarin (B35378) scaffolds have been the focus of extensive anticancer research. These compounds have demonstrated the ability to induce cytotoxicity in various cancer cell lines and interfere with key processes involved in tumor progression, such as invasion and metastasis.

Inhibition of Cancer Cell Invasion and Metastasis by Coumarin-3-Carboxylic Acid Derivatives

Coumarin-3-carboxylic acid and its derivatives are a class of compounds that have shown significant potential as anticancer agents. researchgate.netnih.gov A key area of investigation is their ability to inhibit cancer cell invasion and metastasis, the processes by which cancer spreads to other parts of the body.

A novel coumarin-3-carboxamide derivative was found to significantly inhibit cell proliferation, colony formation, and migration in the highly aggressive triple-negative breast cancer cell line MDA-MB-231. tandfonline.com Similarly, certain derivatives of 6-brominated coumarin hydrazide-hydrazone and another lead structure, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide, have been shown to inhibit PANC-1 pancreatic cancer cell migration and colony formation. nih.gov The mechanism for this activity is multifaceted. Some coumarin-3-carboxylic acid derivatives act as inhibitors of lactate (B86563) transport by targeting the monocarboxylate transporter 1 (MCT1). researchgate.netnih.gov Since many cancer cells rely on high levels of lactate transport for their energy metabolism and proliferation, inhibiting this process can suppress tumor growth and progression. nih.gov

Table 2: Anticancer Activity of Selected Coumarin-3-Carboxylic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Coumarin-3-carboxamide derivative (3i) | MDA-MB-231 (Breast) | Inhibited cell proliferation, colony formation, and migration. | tandfonline.com |

| Coumarin-3-hydrazide (5o) | HeLa, HCT116 (High MCT1 expression) | Potent cytotoxic activity; anti-proliferation and apoptosis induction via MCT1 inhibition. | researchgate.netnih.gov |

| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives | HeLa, HepG2 (Cervical, Liver) | Potent inhibition of cancer cell growth. | nih.gov |

| Amide derivatives of coumarin-3-carboxylic acid | Liver cancer primary culture | Exhibited selective cytotoxicity. | ekb.eg |

Effects on p53 Expression and Nuclear Translocation

The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov Its function is tightly linked to its expression levels and its ability to translocate to the nucleus, where it acts as a transcription factor. nih.gov The dysregulation of p53 is a hallmark of many cancers. nih.gov

Research has shown that pyran-2-one derivatives can modulate p53 activity. A study on compounds isolated from Croton crassifolius found that a specific pyran-2-one derivative induced apoptosis in HepG2 liver cancer cells through a p53-mediated pathway involving the suppression of the Ras/Raf/ERK signaling cascade. nih.gov The proper function of p53 is dependent on its localization within the nucleus; failure of p53 to translocate to the nucleus is associated with tumor development. nih.gov Some compounds have been shown to restore the DNA-binding ability of mutant p53 and promote its redistribution to the chromatin fraction within the nucleus, suggesting a mechanism for reactivating its tumor-suppressing functions. mdpi.com While not all pyranone derivatives have this effect, these findings indicate that the p53 pathway is a viable target for this class of compounds in the development of new anticancer therapies. nih.govmdpi.com

Targeting of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes crucial for regulating cellular signal transduction pathways. nih.gov Their dysregulation is linked to numerous diseases, including cancer, diabetes, and autoimmune disorders. nih.govpurdue.edu Consequently, PTPs have emerged as significant therapeutic targets. Research has identified natural and synthetic compounds with a pyranone core that exhibit inhibitory activity against these enzymes.

Notably, α-pyrone derivatives isolated from fungi have demonstrated PTP1B inhibitory effects. nih.gov These include pyrano[4,3-c]isochromen-4-one derivatives and hispidin (B607954) derivatives like phelligridins, davallialactone (B1178494), and hypholomine B. nih.gov Specifically, davallialactone and hypholomine B inhibited PTP1B with IC₅₀ values of 3.1 and 3.0 μmol/L, respectively. nih.gov In other research, synthetic 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles were also evaluated for their PTP inhibitory activities. researchgate.net Flavonoids that contain a 2,2-dimethylpyrano ring have also been studied, with some showing dose-dependent inhibition of PTP1B. nih.gov These findings highlight the potential of the pyranone scaffold in designing novel and selective PTP inhibitors.

Other Pharmacological and Enzymatic Inhibition Studies

The pyranone scaffold is a structural motif found in numerous compounds exhibiting significant anti-inflammatory properties. researchgate.netnih.gov Derivatives of pyran have been noted for their ability to reduce key inflammatory mediators. mdpi.com For instance, the pyran-based flavonoid Luteolin has demonstrated anti-inflammatory and antioxidant properties. mdpi.com Similarly, pyranopyran-1,8-dione, isolated from Viticis Fructus, was found to attenuate lung inflammation in mice exposed to cigarette smoke by decreasing the infiltration of inflammatory cells and reducing levels of pro-inflammatory cytokines like Tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6). mdpi.com

Synthetic analogues, such as N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, have been evaluated and found to be active anti-inflammatory agents in animal models. nih.gov The anti-inflammatory mechanism for some pyran-related scaffolds involves targeting key signaling pathways. Certain pyrazolo[1,5-a]quinazoline derivatives, for example, inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov Molecular modeling has further predicted that these compounds may target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are central to inflammatory signaling. nih.gov Other studies have focused on the inhibition of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade, by heterocyclic derivatives containing pyran moieties. rsc.org

Compounds featuring the pyranone framework are recognized for their antioxidant activities. researchgate.net This capacity is often attributed to their ability to scavenge free radicals and modulate cellular redox states. For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, contributes significantly to the antioxidant properties of its intermediates. nih.gov Studies on DDMP derivatives revealed that the antioxidant activity is strongly influenced by its unstable enol structure, which is key to its radical-scavenging ability. nih.gov The proposed mechanism involves the oxidation of DDMP, potentially leading to ring-opening products. nih.gov

Similarly, various 2-amino-pyran derivatives have been identified as effective antioxidants and free radical scavengers. researchgate.net In one study, the free radical scavenging activity of a synthesized 2-amino-pyran derivative increased with concentration, reaching 80% scavenging at 200 µg/mL. researchgate.net The concept of redox modulation extends to selectively inducing pro-oxidant effects in cancer cells while maintaining antioxidant activity in normal cells, representing a potential therapeutic strategy. mdpi.comnih.gov This dual activity can create a therapeutic window, enhancing the efficacy of conventional cancer treatments. mdpi.com The ability of certain molecules to participate in redox reactions, either by donating or accepting electrons, is fundamental to this process. sigmaaldrich.com

The 2-oxo-pyran scaffold has been extensively studied for its ability to inhibit serine proteases, particularly α-chymotrypsin and human leukocyte elastase (HLE).

α-Chymotrypsin: Several 2-pyranone derivatives act as irreversible inhibitors of α-chymotrypsin. nih.gov A series of 5-(halomethyl)-2-pyranones were shown to rapidly and irreversibly inactivate the enzyme. nih.gov The proposed mechanism for some derivatives involves the formation of an acyl-enzyme, while others may act as simple active-site alkylating agents. nih.gov Structure-activity relationship (SAR) studies on 6-substituted 2-pyranones revealed that both binding affinity and inactivation rates are highly sensitive to substitutions at positions 3, 4, 5, and 6 of the pyranone ring. nih.gov For instance, 6-chloro-2-pyranones with specific substituents at other positions led to rapid inactivation, whereas other substitution patterns resulted in slow or no inactivation. nih.gov

Human Leukocyte Elastase (HLE): Various 4-hydroxy-2-pyrones have been identified as inhibitors of HLE, with inhibition constants (Ki) ranging from 0.1 to 10 mM. The inhibition by these compounds is noncovalent, with no evidence of enzyme acylation. Specificity is a key finding; certain α-pyrones, such as 4-Hydroxy-6-undecyl-2H-pyran-2-one, were found to be specific inhibitors of HLE with no or poor inhibition of α-chymotrypsin. rsc.org This specificity makes them a promising class of HLE inhibitors for therapeutic development. rsc.org The substituent at position 3 of the pyrone ring appears to be a principal determinant of potency against elastases.

Table 1: Inhibition of Human Leukocyte Elastase (HLE) by Selected 4-Hydroxy-2-Pyrone Analogues

This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Inhibition Constant (Ki) for HLE (mM) | Reference |

|---|---|---|

| Elasnin (a 4-hydroxy-2-pyrone derivative) | 0.1 - 10 (range for related analogues) | |

| 4-Hydroxy-6-undecyl-2H-pyran-2-one | Specific inhibitor (Ki not specified) | rsc.org |

| 4-Hydroxy-6-[(1-butyl)heptyl]-2H-pyran-2-one | Specific inhibitor (Ki not specified) | rsc.org |

| 4-Methoxy-6-[(1-butyl)heptyl]-2H-pyran-2-one | Specific inhibitor (Ki not specified) | rsc.org |

Structure-Activity Relationship (SAR) Studies of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying the key structural features required for their function. For pyranone derivatives, SAR studies have provided significant insights into their inhibitory and pharmacological activities.

For the inhibition of α-chymotrypsin, substitutions at multiple positions on the 2-pyranone ring are critical. nih.gov Binding is generally best with phenyl substitution at position 3, while alkyl groups are less effective. nih.gov For inactivation, 6-halo-substituted pyrones are effective, with chloro-substituted variants acting faster than bromo-substituted ones. nih.gov Furthermore, replacing a chloromethyl group at position 5 with a trifluoromethyl group, or adding a methyl group at position 6, can prevent the inactivation of the enzyme. nih.gov

In the context of HLE inhibition, the substituent at position 3 of the 4-hydroxy-2-pyrone ring is considered a primary determinant of potency. Acetylation of the 4-hydroxy group does not significantly affect inhibitory activity.

SAR analysis of pyrone derivatives designed as antibiofilm agents against C. albicans revealed that the nature and position of substituents on a terminal phenyl ring were critical. Compounds with electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) at the para position of the phenyl ring showed potent activity. In contrast, ortho-substituted derivatives were generally less active, suggesting steric hindrance may play a role.

For coumarin-3-carboxylic acid derivatives (structurally related to 2-oxo-pyrans) studied for anti-cancer invasion properties, an aryl ester at the 3-position was preferred over a thioester or an amide for inducing significant biological activity. At the 6-position, an acetamidomethyl substituent was as effective as the previously reported acetoxymethyl group.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyranone Analogues

This table is interactive. You can sort the data by clicking on the column headers.

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|

| α-Chymotrypsin Inhibition | 6-halo (Cl > Br) substitution; 3-phenyl or 3-aralkyl groups. | 3-alkyl substituents; 6-methyl or 5-CF3 groups on specific backbones. | nih.govnih.gov |

| HLE Inhibition | Substituent at position 3 is a key determinant. | Data not specified. | |

| Anticancer Invasion (Coumarins) | Aryl ester at position 3; Acetamidomethyl at position 6. | Thioester or amide at position 3. | |

| Antibiofilm (C. albicans) | Para-substituents (electron-donating or withdrawing) on terminal phenyl ring. | Ortho-substituents on terminal phenyl ring. |

Investigation of Molecular Targets and Mechanisms of Action

The diverse biological activities of 2-oxo-pyran derivatives stem from their interaction with a range of molecular targets and their engagement in various mechanisms of action.

Enzyme Inhibition: A primary mechanism is direct enzyme inhibition. For serine proteases like α-chymotrypsin, pyranones can act as mechanism-based irreversible inhibitors, forming a stable acyl-enzyme intermediate or alkylating a key histidine residue in the active site. nih.gov For HLE, the inhibition by 4-hydroxy-2-pyrones is typically noncovalent and reversible. For PTP1B, inhibition by pyranone derivatives has been shown to be competitive, suggesting they bind to the enzyme's active site. nih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory effects of pyranone frameworks are linked to the modulation of critical inflammatory signaling pathways. A key mechanism is the inhibition of the NF-κB transcription factor, which prevents the expression of numerous pro-inflammatory genes. nih.gov Additionally, these compounds can downregulate the production of inflammatory cytokines such as TNF-α and IL-6. mdpi.com Molecular docking studies have further implicated MAP kinases (ERK2, p38α, JNK3) and COX-2 as potential molecular targets for pyran-containing anti-inflammatory agents. nih.govrsc.org

Redox Modulation and Antioxidant Effects: The antioxidant mechanism of pyranones is linked to their chemical structure, particularly the presence of hydroxyl groups on the pyran ring. nih.gov The enol structure is a key factor, enabling the compound to scavenge free radicals effectively. nih.gov The process involves the compound being oxidized while it neutralizes reactive oxygen species. nih.gov This redox activity can also be harnessed to selectively act as a pro-oxidant in cancer cells, which often have a compromised redox balance, thereby inducing cell death. mdpi.com

Anticancer and Other Mechanisms: In cancer cells, pyranone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting proliferation. Molecular docking studies have helped to visualize how these compounds bind to their targets. For instance, pyrone derivatives designed as antibiofilm agents showed favorable binding energies in the active site of the fungal adhesin protein ALS3, a key virulence factor. Similarly, indole (B1671886) derivatives containing a pyran ring were docked into the active site of cytochrome c peroxidase, suggesting a mechanism for their observed antioxidant activity.

Computational Chemistry and Cheminformatics for 2 Oxo 6 Pentyl 2h Pyran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and reactivity.

A key aspect of these calculations is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state conformation) is determined. From this optimized geometry, a wealth of electronic properties can be calculated. For instance, in a study on the related compound Chromone-3-Carboxylic Acid, DFT calculations were used to determine optimized bond lengths and angles, which showed excellent agreement with experimental data. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized, providing a guide to how the molecule will interact with other reagents.

Table 1: Key Parameters from Quantum Chemical Calculations Note: This data is illustrative for a typical pyranone derivative and demonstrates the type of information generated from quantum chemical calculations.

| Parameter | Description | Typical Predicted Value | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV | Predicts chemical stability and reactivity |

| Dipole Moment | Measure of the net molecular polarity | 3.2 Debye | Influences solubility and intermolecular interactions |

| MEP Maxima/Minima | Regions of positive and negative electrostatic potential | +0.05 / -0.04 a.u. | Identifies sites for electrophilic and nucleophilic attack |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for thousands of different positions and conformations. The resulting "poses" are scored, with the lowest score typically representing the most stable binding conformation. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of every atom in the system over time (typically nanoseconds), taking into account the surrounding solvent. nih.gov This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. nih.gov Studies on similar heterocyclic compounds have successfully used docking and MD simulations to understand their interaction with biological targets like carbonic anhydrase, revealing key amino acid residues involved in the binding. nih.gov For example, a study on 6-pentyl-2H-pyran-2-one (6PP) used molecular docking to analyze its binding affinity to specific target proteins in a pathogenic oomycete. mdpi.com

Table 2: Conceptual Workflow for Molecular Docking and Dynamics

| Step | Description | Objective |

|---|---|---|

| 1. Preparation | Obtain and prepare 3D structures of the ligand (pyranone) and the target protein. This includes adding hydrogens and assigning charges. | Ensure structures are chemically correct for simulation. |

| 2. Binding Site Identification | Define the active site of the protein where the ligand is expected to bind. | Focus the docking search on the relevant region of the protein. |

| 3. Docking | The ligand's conformational flexibility is sampled, and it is placed in the binding site. A scoring function estimates the binding affinity for each pose. | Predict the most likely binding mode and estimate binding strength. |

| 4. Pose Analysis | The top-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | Understand the molecular basis of recognition. |

| 5. Molecular Dynamics (MD) | The most promising ligand-protein complex is subjected to an MD simulation in a simulated physiological environment (water, ions). | Assess the stability of the binding pose over time and refine binding energy estimates. |

Pharmacophore Modeling and Virtual Screening for Drug Discovery

Pharmacophore modeling is a powerful tool in rational drug design that abstracts the essential steric and electronic features a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dovepress.commdpi.com

These models can be generated in two primary ways:

Ligand-based: When the structure of the target receptor is unknown, a set of known active molecules is superimposed to identify common chemical features responsible for their activity. mdpi.com